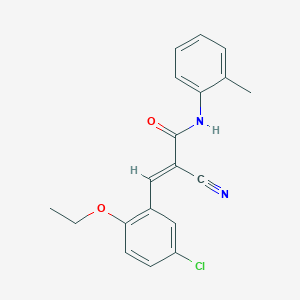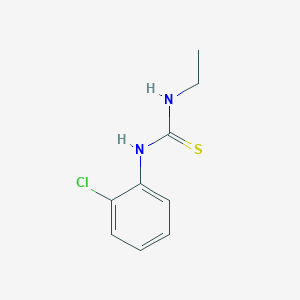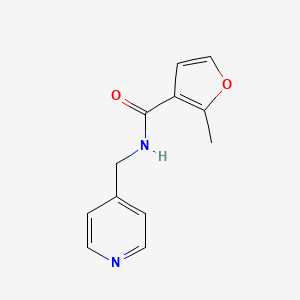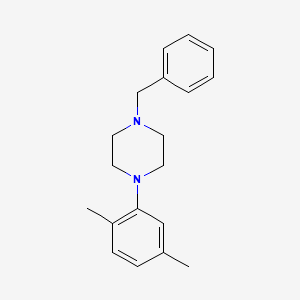
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide, also known as BR-EBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BR-EBA is a hydrazone derivative that has been synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with ethyl 2-aminoacetate, followed by the reaction of the resulting product with 2-ethoxy-5-methoxybenzaldehyde and hydrazine hydrate.
Mechanism of Action
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide exerts its therapeutic effects through various mechanisms. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to inhibit the activity of acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to exhibit various biochemical and physiological effects in preclinical studies. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various disease models. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to increase the levels of anti-inflammatory cytokines such as IL-10. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has also been found to reduce the levels of oxidative stress markers such as ROS and MDA. Furthermore, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has several advantages for lab experiments. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide is relatively easy to synthesize and purify using standard laboratory techniques. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to exhibit good stability under various experimental conditions. However, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has certain limitations for lab experiments. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has low solubility in aqueous solvents, which can limit its use in certain experimental setups. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the scientific research on 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide. Firstly, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide. Secondly, studies are needed to investigate the potential therapeutic applications of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Thirdly, studies are needed to optimize the synthesis method of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide to improve its yield and purity. Fourthly, studies are needed to develop novel formulations of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide to improve its solubility and bioavailability. Finally, studies are needed to conduct human clinical trials to evaluate the safety and efficacy of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide as a potential therapeutic agent.
Synthesis Methods
The synthesis of 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide involves a multi-step process starting with the reaction of 4-bromobenzaldehyde with ethyl 2-aminoacetate in the presence of a base to form 2-(4-bromophenyl)acetohydrazide. The resulting product is then reacted with 2-ethoxy-5-methoxybenzaldehyde in ethanol to form 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide. Finally, the product is treated with hydrazine hydrate in ethanol to form 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide (2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide). The purity and identity of the final product are confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Scientific Research Applications
2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been found to exhibit anti-inflammatory, anti-tumor, and anti-Alzheimer's effects in preclinical studies. 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, 2-(4-bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-25-16-9-8-15(24-2)10-13(16)11-20-21-18(23)17(22)12-4-6-14(19)7-5-12/h4-11,17,22H,3H2,1-2H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBKDCKWPFYIP-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-N'-(2-ethoxy-5-methoxybenzylidene)-2-hydroxyacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)


![6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)

![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5787998.png)


![5-chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5788019.png)
![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5788034.png)
![2,2,2-trifluoro-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B5788038.png)